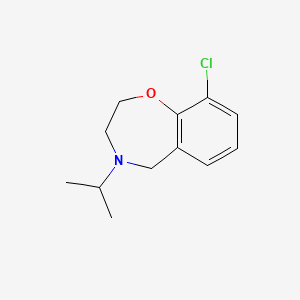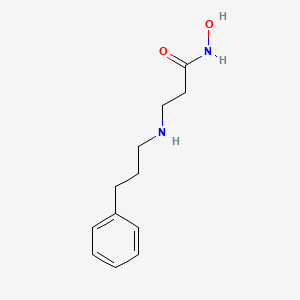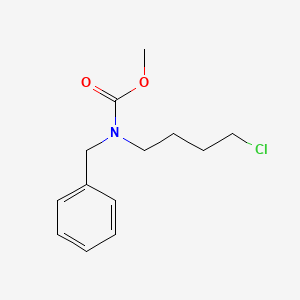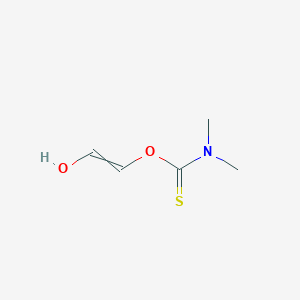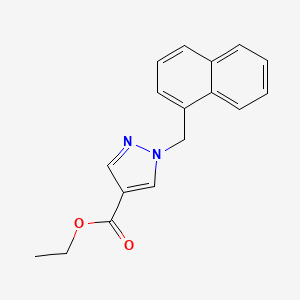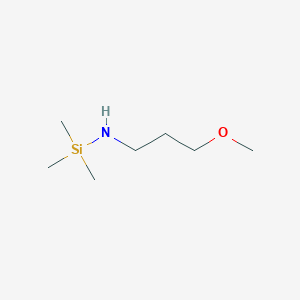![molecular formula C19H23NO B15172245 3-Methyl-2-{[(3S)-1-phenylhex-5-en-3-yl]amino}phenol CAS No. 922191-46-6](/img/structure/B15172245.png)
3-Methyl-2-{[(3S)-1-phenylhex-5-en-3-yl]amino}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-2-{[(3S)-1-phenylhex-5-en-3-yl]amino}phenol is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is notable for its complex structure, which includes a phenol moiety substituted with a methyl group and an amino group attached to a chiral center.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-{[(3S)-1-phenylhex-5-en-3-yl]amino}phenol typically involves multi-step organic reactions. One common method involves the nucleophilic aromatic substitution of a halogenated phenol with an amine. The reaction conditions often require a base to deprotonate the amine, facilitating its attack on the aromatic ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve crystallization or chromatography to isolate the desired product from by-products and unreacted starting materials.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-2-{[(3S)-1-phenylhex-5-en-3-yl]amino}phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Secondary amines and other reduced derivatives.
Substitution: Halogenated or nitrated phenols.
Aplicaciones Científicas De Investigación
3-Methyl-2-{[(3S)-1-phenylhex-5-en-3-yl]amino}phenol has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of polymers, adhesives, and coatings due to its chemical stability and reactivity.
Mecanismo De Acción
The mechanism of action of 3-Methyl-2-{[(3S)-1-phenylhex-5-en-3-yl]amino}phenol involves its interaction with specific molecular targets. The phenol group can participate in hydrogen bonding and other non-covalent interactions, while the amino group can form covalent bonds with nucleophilic sites in biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Phenol: The simplest phenol, lacking the methyl and amino substituents.
2-Aminophenol: Similar structure but without the methyl group.
3-Methylphenol: Similar structure but without the amino group.
Uniqueness
3-Methyl-2-{[(3S)-1-phenylhex-5-en-3-yl]amino}phenol is unique due to its combination of functional groups and chiral center, which confer specific chemical reactivity and biological activity not found in simpler phenols or amines.
Propiedades
Número CAS |
922191-46-6 |
|---|---|
Fórmula molecular |
C19H23NO |
Peso molecular |
281.4 g/mol |
Nombre IUPAC |
3-methyl-2-[[(3S)-1-phenylhex-5-en-3-yl]amino]phenol |
InChI |
InChI=1S/C19H23NO/c1-3-8-17(14-13-16-10-5-4-6-11-16)20-19-15(2)9-7-12-18(19)21/h3-7,9-12,17,20-21H,1,8,13-14H2,2H3/t17-/m1/s1 |
Clave InChI |
RPUVLGJMUKBOMR-QGZVFWFLSA-N |
SMILES isomérico |
CC1=C(C(=CC=C1)O)N[C@@H](CCC2=CC=CC=C2)CC=C |
SMILES canónico |
CC1=C(C(=CC=C1)O)NC(CCC2=CC=CC=C2)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


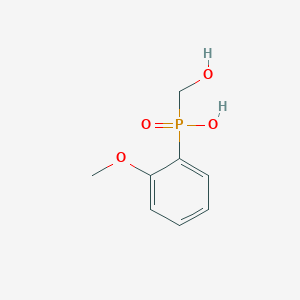
methanone](/img/structure/B15172163.png)
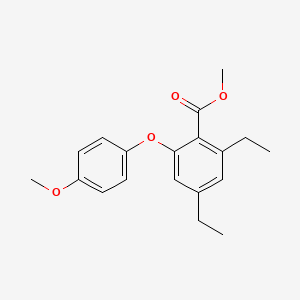
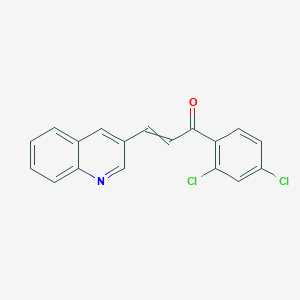

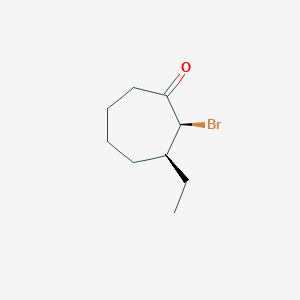

![6-(Benzo[D]oxazol-2-YL)-1,8-naphthyridin-2-amine](/img/structure/B15172222.png)
